3-溴-2-叠氮基-5-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

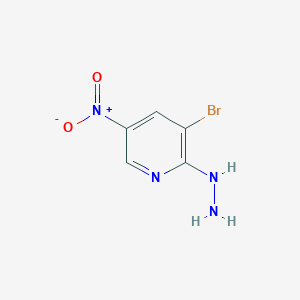

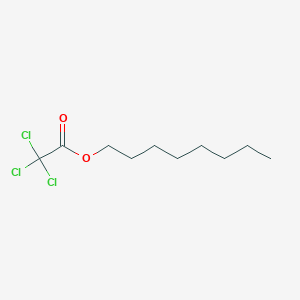

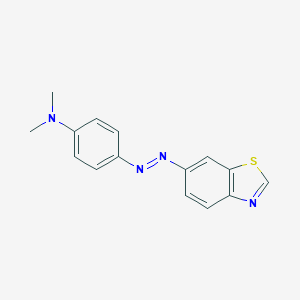

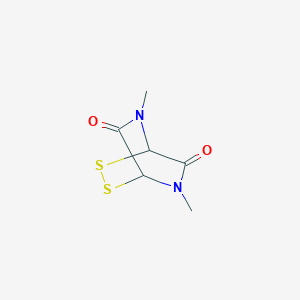

The compound "3-Bromo-2-hydrazinyl-5-nitropyridine" is a pyridine derivative that is part of a broader class of compounds with potential applications in various fields, including pharmaceuticals and materials science. The compound's structure includes a pyridine ring substituted with a bromo group, a hydrazinyl group, and a nitro group, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of related pyridine derivatives has been described in the literature. For instance, the synthesis of 5-nitro-2-(2-phenylhydrazinyl)pyridine and its methyl isomers has been achieved, and the influence of the substitution position on the structure has been discussed . Although the exact synthesis of "3-Bromo-2-hydrazinyl-5-nitropyridine" is not detailed, similar protocols involving substitutions on the pyridine ring could be applicable. Additionally, the synthesis of 5-Bromo-2-nitropyridine via hydrogen peroxide oxidation has been reported, which could be a relevant step in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray diffraction and quantum chemical DFT analysis . These studies reveal the conformation of the hydrazo-bond and the influence of hydrogen bonding on the molecular structure. The crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, for example, shows a bent conformation of the hydrazo-bridge and the formation of dimers in the crystal structure . These findings could provide insights into the molecular structure of "3-Bromo-2-hydrazinyl-5-nitropyridine."

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. The presence of the hydrazinyl group and the nitro group in the pyridine ring can lead to various inter- and intra-molecular hydrogen bonds, affecting the vibrational characteristics and reactivity of the compound . The role of the bromo group in chemical reactions is not explicitly discussed in the provided papers, but it is known to be a good leaving group or can be involved in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related pyridine derivatives have been characterized using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR . These studies provide information on the vibrational characteristics of the hydrazo-bond and the electronic properties of the molecules. For example, the charge transfers within the molecule and the identification of electrophilic and nucleophilic sites have been investigated using NBO analysis and MEP map analysis . The spectral properties, including UV–vis absorption and fluorescence spectroscopy, have been recorded in different solvents, temperatures, and pH values, which can be used to deduce the behavior of "3-Bromo-2-hydrazinyl-5-nitropyridine" in various environments .

科学研究应用

硝基酚和大气化学

硝基酚,包括类似于3-溴-2-叠氮基-5-硝基吡啶的化合物,已被研究其在大气中的存在和影响。这些化合物可以来源于燃烧过程、农药的水解以及大气中的二次形成。对它们的研究对于理解大气污染并设计空气质量改善策略至关重要(Harrison et al., 2005)。

高能材料研究

对高能化合物的研究,如5-硝基-2,4-二氢-3H-1,2,4-三唑-3-酮(NTO),它与硝基吡啶具有结构相似性,侧重于它们在炸药和推进剂中的应用。研究涵盖了NTO及其盐的晶体结构、热解和应用,突出了它们在高能材料研究中的潜力(Singh & Felix, 2003)。

安全和危害

属性

IUPAC Name |

(3-bromo-5-nitropyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O2/c6-4-1-3(10(11)12)2-8-5(4)9-7/h1-2H,7H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRGIVXZHDLCBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NN)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389416 |

Source

|

| Record name | 3-Bromo-2-hydrazinyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-hydrazinyl-5-nitropyridine | |

CAS RN |

15862-38-1 |

Source

|

| Record name | Pyridine, 3-bromo-2-hydrazinyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydrazinyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)